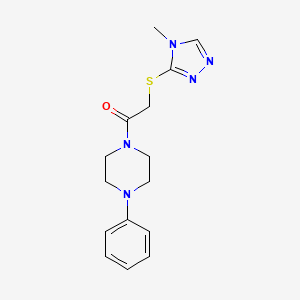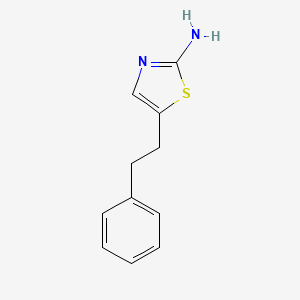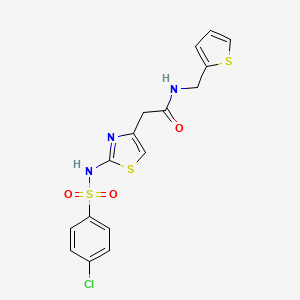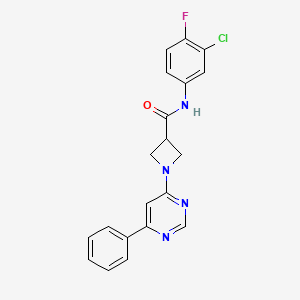
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a novel compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones, which are known for their diverse pharmacological activities, including antitumor, antiviral, and antimicrobial properties.
Mechanism Of Action
The exact mechanism of action of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is not fully understood. However, studies have suggested that this compound exerts its antitumor activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been proposed that this compound inhibits viral replication by interfering with the viral DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has low toxicity and does not cause significant adverse effects in animal models. This compound has been shown to decrease tumor volume and inhibit tumor growth in vivo. It has also been reported to reduce viral load and improve survival rates in animal models of viral infections.
Advantages And Limitations For Lab Experiments
One of the major advantages of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is its broad-spectrum antitumor and antiviral activity. This compound has also shown low toxicity and good pharmacokinetic properties in animal models. However, one of the limitations of this compound is its poor solubility in water, which may affect its bioavailability and limit its clinical applications.
Future Directions
There are several future directions for the research and development of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone. One of the areas of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of its efficacy and safety in clinical trials for the treatment of cancer and viral infections. Furthermore, the development of novel formulations and drug delivery systems may improve the bioavailability and therapeutic efficacy of this compound. Finally, the exploration of its potential as a lead compound for the development of new drugs with improved pharmacological properties is also an area of interest.
Synthesis Methods
The synthesis of 2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has been reported in several studies. One of the most commonly used methods involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or N,N-dimethylacetamide under reflux conditions for several hours. The resulting product is purified by column chromatography or recrystallization to obtain a pure compound.
Scientific Research Applications
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone has been extensively studied for its potential therapeutic applications. Several studies have reported its antitumor activity against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also shown promising results as an antiviral agent against herpes simplex virus and human immunodeficiency virus.
properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c1-18-12-16-17-15(18)22-11-14(21)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAFSFBBGCXQII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2544082.png)
![6-Tert-butyl-2-[1-[2-(2-fluorophenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2544086.png)
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B2544088.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2544090.png)


![2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2544097.png)


![2-(4-Fluorophenoxy)-1-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]ethan-1-one](/img/structure/B2544100.png)

![2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2544102.png)